3-methyl-N-(2-phenylethyl)benzamide
Description
3-Methyl-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 2-phenylethylamine moiety. This compound has garnered attention in microbiological research due to its role as a quorum-sensing (QS) inhibitor. Produced by the marine Gram-positive bacterium Halobacillus salinus, it inhibits violacein biosynthesis in Chromobacterium violaceum CV026 and GFP production in Escherichia coli JB525, interfering with acyl-homoserine lactone (AHL)-mediated bacterial communication . Its structure combines aromatic and aliphatic components, enabling interactions with biological targets through hydrophobic and π-π stacking interactions.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-methyl-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C16H17NO/c1-13-6-5-9-15(12-13)16(18)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) |
InChI Key |
PUXFKJNTLNBQMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CC=CC=C2 |
solubility |
35.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aliphatic Acyl Groups
(a) 3-Methyl-N-(2-Phenylethyl)Butanamide
- Molecular Formula: C₁₃H₁₉NO
- Molecular Weight : 205.30 g/mol
- Key Differences : Replaces the benzamide group with a butanamide chain.
- Biological Activity : Exhibits moderate QS inhibition but lower potency compared to the benzamide derivative, likely due to reduced aromatic interactions .
(b) 3-Methyl-N-(2-Phenylethyl)Pentanamide
- Molecular Weight : 205.3 g/mol
- Key Differences : Features a pentanamide chain.
(c) N-(2-Phenylethyl)Isobutyramide
Aromatic Benzamide Derivatives
(a) N-(2-Phenylethyl)Benzamide
- Molecular Formula: C₁₅H₁₅NO
- Molecular Weight : 225.29 g/mol
- Key Differences : Lacks the 3-methyl substituent on the benzoyl group.
- Biological Activity : Demonstrates 28% inhibition in antiproliferative assays and 49% in QS interference, suggesting that the methyl group in 3-methyl-N-(2-phenylethyl)benzamide enhances bioactivity .
(b) 3-Methyl-N-[2-(3-Pyridinyl)-4-Pyrimidinyl]Benzamide
Derivatives with Modified Amine Moieties
(a) N-(2-Phenylethyl)Piperidine-1-Carbothioamide
- Activity : Exhibits 86.7% antioxidant activity in radical scavenging assays, outperforming benzamide derivatives in this context. The thiourea group enhances electron-donating capacity .
(b) N-(2-Benzoyl-4,5-Dimethoxyphenethyl)Benzamide (3h)
- Synthesis : Prepared via NaBH₄ reduction of Schiff bases, yielding 85–90% purity.
- Structural Features : The dimethoxybenzoyl group increases steric hindrance, reducing QS inhibition but improving stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
